molecular formula C19H18F2N2OS B2449907 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide CAS No. 2034569-13-4

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide

Cat. No.: B2449907
CAS No.: 2034569-13-4
M. Wt: 360.42
InChI Key: WCTSPOLKYHKECN-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a difluorobenzamide structure

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Potential ligand for transition metal catalysts.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its unique structural features.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Drug Development:

    Diagnostics: Used in the design of diagnostic probes.

Industry

    Materials Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the benzo[b]thiophene core.

    Attachment of the Difluorobenzamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzo[b]thiophene moiety could play a role in binding to hydrophobic pockets, while the dimethylaminoethyl group might enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-3,4-difluorobenzamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluorobenzamide: Similar structure but with a single fluorine atom.

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide is unique due to the presence of both the benzo[b]thiophene and difluorobenzamide moieties, which can impart distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with molecular targets and distinct reactivity patterns.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2OS/c1-23(2)17(14-11-25-18-6-4-3-5-13(14)18)10-22-19(24)12-7-8-15(20)16(21)9-12/h3-9,11,17H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSPOLKYHKECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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